molecular formula C11H9BrF2O2 B6599131 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1781079-28-4

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B6599131
CAS No.: 1781079-28-4
M. Wt: 291.09 g/mol
InChI Key: NGHOGWAWKIIWFJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a difluorocyclobutane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a bromophenylboronic acid with a difluorocyclobutane derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the carboxylic acid group.

    Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the difluorocyclobutane ring.

    3,3-Difluorocyclobutane-1-carboxylic acid: Lacks the bromophenyl group.

    4-Bromophenyl-3,3-difluorocyclobutane: Lacks the carboxylic acid group.

Uniqueness: 1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the combination of the bromophenyl group, difluorocyclobutane ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOGWAWKIIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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